5,6-Dihydro-4H-1,3-thiazin-2-amine
Overview
Description
[1,3]Thiazinan-(2E)-ylideneamine is a heterocyclic compound containing nitrogen and sulfur atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazinan-(2E)-ylideneamine can be achieved through a transition-metal-free multi-component reaction. A common method involves the reaction of arylamines with elemental sulfur and carbon dioxide (CO2) under mild conditions. This reaction proceeds via C-H bond functionalization, resulting in moderate to good yields of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazinan-(2E)-ylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .
Scientific Research Applications
[1,3]Thiazinan-(2E)-ylideneamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Derivatives of thiazinane have been investigated for their anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials with unique chemical and physical properties
Mechanism of Action
The mechanism of action of [1,3]Thiazinan-(2E)-ylideneamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2-ones: These compounds share a similar sulfur and nitrogen-containing ring structure but differ in their chemical reactivity and applications.
Uniqueness
[1,3]Thiazinan-(2E)-ylideneamine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a six-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₇H₁₁N₂S, with a molecular weight of approximately 155.24 g/mol. The compound's structure allows for various substitutions that can enhance its biological activity.
Target Enzymes
The primary biological target of this compound is the inducible nitric oxide synthase (iNOS) . By acting as a selective inhibitor of iNOS, this compound modulates the production of nitric oxide (NO), a crucial signaling molecule involved in numerous physiological processes including inflammation and immune response.
Biochemical Pathways
Inhibition of iNOS leads to decreased levels of NO, thereby affecting several biochemical pathways related to inflammation and immune modulation. This mechanism is particularly relevant in conditions characterized by excessive inflammation.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In animal models subjected to lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a reduction in inflammatory markers, suggesting its potential as a therapeutic agent in inflammatory diseases.
Antimicrobial Activity
This compound and its derivatives have been evaluated for antimicrobial properties against various pathogens. Studies have shown promising results indicating effectiveness against bacteria and fungi, which could position it as a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Absorption and Distribution
This compound is reported to be water-soluble, facilitating its absorption when administered orally or via injection. Its distribution within biological systems is influenced by its interactions with specific transport proteins.
Metabolism
The compound undergoes metabolism primarily through cytochrome P450 enzymes. Understanding its metabolic pathways is crucial for predicting its pharmacokinetic behavior and potential drug interactions .
Properties
IUPAC Name |
5,6-dihydro-4H-1,3-thiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXQEOIFIUJLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2799-75-9 (hydrobromide) | |
Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60184552 | |
Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30480-64-9 | |
Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030480649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5,6-dihydro-4H-1,3-thiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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